molecular formula C24H22N2O B13915658 2-(1-trityl-1H-imidazol-2-yl)ethanol

2-(1-trityl-1H-imidazol-2-yl)ethanol

Cat. No.: B13915658
M. Wt: 354.4 g/mol
InChI Key: HQYKULWBRIEZMO-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-imidazol-2-yl)ethanol (CAS 172499-24-0) is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This trityl-protected imidazole derivative, with the molecular formula C 24 H 22 N 2 O and a molecular weight of 354.44 g/mol, is primarily utilized in the synthesis and development of protease inhibitors . Its key research application lies in the exploration of Insulin Degrading Enzyme (IDE), a zinc metalloprotease involved in the clearance of amyloid-β peptides and insulin . Compounds derived from this chemical scaffold have been co-crystallized with IDE, functioning as dual-binding inhibitors that interact with both an exosite and the catalytic site of the enzyme . This mechanism stabilizes a specific conformational state of IDE, aiding in the validation of its physiological role in the pathophysiology of Alzheimer's disease and type-2 diabetes . Researchers value this compound for optimizing key properties such as solubility, lipophilicity, and metabolic stability in the pursuit of useful chemical probes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1-tritylimidazol-2-yl)ethanol

InChI

InChI=1S/C24H22N2O/c27-19-16-23-25-17-18-26(23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,17-18,27H,16,19H2

InChI Key

HQYKULWBRIEZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCO

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 1-Trityl-Imidazole Intermediate

The starting point is typically the synthesis of 1-trityl-imidazole , achieved by alkylation of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base such as potassium carbonate or sodium methoxide. This step selectively protects the N1 nitrogen atom of imidazole, enabling regioselective functionalization at the 2-position later.

Step Reagents & Conditions Notes
Alkylation Imidazole + triphenylmethyl chloride, base (K2CO3 or NaOMe), solvent (e.g., acetonitrile or DMF), room temp to reflux Selective N1 protection; base scavenges HCl formed

Introduction of the 2-Ethanol Side Chain

The key functionalization involves attaching the 2-(ethanol) moiety to the imidazole ring. Two main approaches are documented:

Alkylation with 2-Bromoethanol or 2-Chloroethanol
  • The 1-trityl-imidazole is treated with an alkyl halide such as 2-bromoethanol or 2-chloroethanol in the presence of a base (potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetonitrile).
  • This reaction proceeds via nucleophilic substitution at the 2-position of the imidazole ring to install the ethanol side chain.
Step Reagents & Conditions Notes
Alkylation 1-Trityl-imidazole + 2-bromoethanol + K2CO3, DMF, 60-80°C, several hours Yields 2-(1-trityl-1H-imidazol-2-yl)ethanol
Alternative: Reduction of 2-(1-Trityl-imidazol-2-yl)acetaldehyde
  • Synthesis of 2-(1-trityl-imidazol-2-yl)acetaldehyde by formylation of 1-trityl-imidazole at the 2-position.
  • Subsequent reduction of the aldehyde group to the corresponding alcohol using sodium borohydride or catalytic hydrogenation.
Step Reagents & Conditions Notes
Formylation 1-Trityl-imidazole + formylating agent (e.g., POCl3/DMF) Introduces aldehyde at 2-position
Reduction Aldehyde + NaBH4 or Pd/C hydrogenation, ethanol solvent, room temp to reflux Converts aldehyde to ethanol group

Purification and Isolation

  • After the reaction, the mixture is typically filtered to remove inorganic salts.
  • Solvents such as ethanol or acetone are used to precipitate the product.
  • Activated charcoal treatment may be employed to remove colored impurities.
  • Final product isolation is achieved by filtration and drying under reduced pressure.

Representative Reaction Scheme

Step Reactants Reaction Type Product
1 Imidazole + triphenylmethyl chloride N1-Alkylation 1-Trityl-imidazole
2 1-Trityl-imidazole + 2-bromoethanol Nucleophilic substitution This compound

Alternatively,

Step Reactants Reaction Type Product
1 1-Trityl-imidazole + formylating agent Formylation 2-(1-trityl-imidazol-2-yl)acetaldehyde
2 Aldehyde + NaBH4 or Pd/C + H2 Reduction This compound

Research Discoveries and Optimization Insights

  • The use of potassium carbonate as a base in alkylation steps provides good yields and minimizes side reactions.
  • Protection of the imidazole nitrogen with the bulky trityl group enhances regioselectivity and prevents over-alkylation.
  • Catalytic hydrogenation using palladium on carbon under mild pressure and temperature conditions effectively reduces aldehyde intermediates to alcohols without affecting the trityl group.
  • Cooling the reaction mixture during precipitation improves product crystallinity and purity.
  • Activated charcoal treatment is critical for removing triphenylmethanol byproducts formed during trityl protection steps.

Data Table Summarizing Preparation Conditions

Parameter Method 1: Alkylation with 2-Bromoethanol Method 2: Formylation + Reduction
Starting material 1-Trityl-imidazole 1-Trityl-imidazole
Key reagent 2-Bromoethanol Formylating agent (e.g., POCl3/DMF)
Base Potassium carbonate Not applicable (formylation step)
Solvent DMF or acetonitrile DMF (formylation), ethanol (reduction)
Temperature 60-80°C Room temp to reflux (reduction)
Reaction time Several hours Few hours (each step)
Purification Filtration, solvent precipitation, charcoal treatment Filtration, solvent precipitation, charcoal treatment
Yield Moderate to good (60-85%) Moderate (50-75%)

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The trityl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(1-Trityl-1H-imidazol-4-yl)ethanol

  • Structural difference : The imidazole nitrogen substitution shifts from position 2 to 3.
  • Molecular formula : C24H22N2O (identical)
  • Key properties: CAS No.: 127607-62-9 Synthesis: Similar trityl protection strategies but requires regioselective substitution at the 4-position of imidazole. Applications: Less commonly reported in catalysis or hemoglobin studies compared to the 2-yl analog.

Functional Group Variants

a) 3-(1-Trityl-1H-imidazol-2-yl)propanoic Acid
  • Structural difference: Ethanol group replaced with propanoic acid (-CH2CH2COOH).
  • Key properties: CAS No.: 675602-85-4 Molecular weight: 382.46 g/mol Applications: Used in peptide coupling and as a building block for bioactive molecules.
b) (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol
  • Structural difference : Benzene-fused imidazole (benzimidazole) with an allyl substituent.
  • Key properties: Synthesis: Prepared via nucleophilic substitution of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene . Crystallography: Exhibits intermolecular O—H···N and O—H···O hydrogen bonding, forming layered structures .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-(1-Trityl-1H-imidazol-2-yl)ethanol Not provided C24H22N2O 354.45 Not reported
2-(1-Trityl-1H-imidazol-4-yl)ethanol 127607-62-9 C24H22N2O 354.45 Not reported
3-(1-Trityl-1H-imidazol-2-yl)propanoic acid 675602-85-4 C25H24N2O3 382.46 Not reported
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Not provided C12H14N2O 202.26 293 K (crystal)

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